molecular formula C6H7N5O B11917138 6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11917138
M. Wt: 165.15 g/mol
InChI Key: TXBPGQWVSQOHRN-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with cyanoacetic acid derivatives, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but lacks the amino group at the 6-position.

    1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks both the amino and methyl groups.

Uniqueness

6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of both the amino group at the 6-position and the methyl group at the 3-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

6-amino-3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H7N5O/c1-2-3-4(11-10-2)8-6(7)9-5(3)12/h1H3,(H4,7,8,9,10,11,12)

InChI Key

TXBPGQWVSQOHRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(=NC2=NN1)N

Origin of Product

United States

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